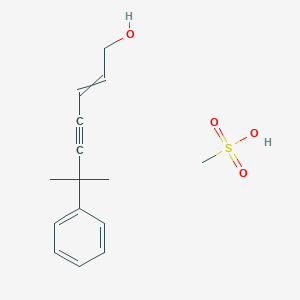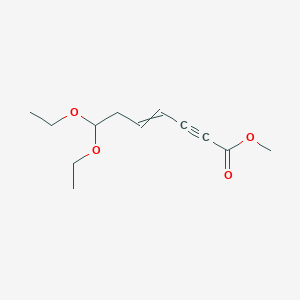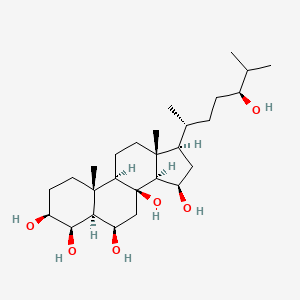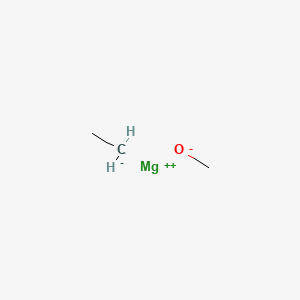
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol is a compound that combines the properties of methanesulfonic acid and a complex organic alcohol. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. The organic alcohol component, 6-methyl-6-phenylhept-2-en-4-yn-1-ol, is a molecule with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group, making it a versatile compound in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the sulfonation of methane. One method is the electrochemical sulfonation of methane using oleum in an electrochemical reactor. This process involves the formation of an initiating species from the electrolyte at a boron-doped diamond anode, under elevated pressure and moderate temperature .
For the synthesis of 6-methyl-6-phenylhept-2-en-4-yn-1-ol, a multi-step organic synthesis is required. This may involve the alkylation of phenylacetylene followed by a series of reactions to introduce the methyl and hydroxyl groups, as well as the double bond.
Industrial Production Methods
Industrial production of methanesulfonic acid can be achieved through the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This method, developed by the Pennwalt Corporation, is used to produce high-purity methanesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid is a strong acid and can participate in various acid-catalyzed reactions, such as esterification and alkylation. It is also used in the electrodeposition of metals and in redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol can undergo a variety of organic reactions due to its multiple functional groups. These include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in 6-methyl-6-phenylhept-2-en-4-yn-1-ol would yield a ketone or aldehyde, while reduction of the alkyne and alkene groups would yield a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid is widely used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions. It is also employed in biodiesel production, electroplating, and redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol, due to its complex structure, can be used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its multiple functional groups make it a valuable building block in organic synthesis.
Wirkmechanismus
Methanesulfonic acid acts as a strong acid, donating protons to various substrates, facilitating acid-catalyzed reactions. Its high solubility and stability make it an effective catalyst in both aqueous and organic media .
The mechanism of action for 6-methyl-6-phenylhept-2-en-4-yn-1-ol depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid (H₂SO₄): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF₃SO₃H): A stronger acid than methanesulfonic acid, used in superacid chemistry but is more expensive and less commonly used.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, high solubility, and low corrosivity. It is also biodegradable, making it a more environmentally friendly option compared to other strong acids .
6-methyl-6-phenylhept-2-en-4-yn-1-ol is unique due to its multiple functional groups, allowing it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
143098-38-8 |
|---|---|
Molekularformel |
C15H20O4S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C14H16O.CH4O3S/c1-14(2,11-7-4-8-12-15)13-9-5-3-6-10-13;1-5(2,3)4/h3-6,8-10,15H,12H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
NPJRQZSELRIQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=CCO)C1=CC=CC=C1.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)




![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
